molecular formula C21H11ClFN5O2 B14744468 1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 4848-71-9

1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B14744468
CAS No.: 4848-71-9
M. Wt: 419.8 g/mol
InChI Key: HGIRUTAPRTYRHL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused imidazoquinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. The process often starts with the preparation of the imidazoquinoxaline core, followed by the introduction of the 3-chloro-4-fluorophenyl and 4-nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, nitrating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted imidazoquinoxalines.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is unique due to its fused imidazoquinoxaline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

4848-71-9

Molecular Formula

C21H11ClFN5O2

Molecular Weight

419.8 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)imidazo[4,5-b]quinoxaline

InChI

InChI=1S/C21H11ClFN5O2/c22-15-11-14(9-10-16(15)23)27-20(12-5-7-13(8-6-12)28(29)30)26-19-21(27)25-18-4-2-1-3-17(18)24-19/h1-11H

InChI Key

HGIRUTAPRTYRHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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